(3-Methoxy-benzyl)-pyridin-3-ylmethyl-amine

PI3Kδ inhibition oxalamide derivatives immuno-oncology

Medicinal chemistry programs targeting kinase or PDE4 inhibition often face SAR inconsistencies from positional isomers. This secondary amine delivers a defined 3-methoxybenzyl-pyridin-3-ylmethylamine scaffold, ensuring reproducible synthesis of potent oxalamide PI3Kδ inhibitors (IC50 102 nM) and anticancer dithiocarbamate Pt complexes. Its favorable LogP (~2.1) and boiling point enable robust HPLC method development. • Validated scaffold: oxalamide derivative PI3Kδ IC50 102 nM; Pt complex superior to Pd analog in MCF-7 cytotoxicity • High purity (≥97%) with predictable chromatographic behavior • Bulk quantities available for parallel library synthesis and metal coordination studies

Molecular Formula C14H16N2O
Molecular Weight 228.29 g/mol
CAS No. 510723-55-4
Cat. No. B1299866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Methoxy-benzyl)-pyridin-3-ylmethyl-amine
CAS510723-55-4
Molecular FormulaC14H16N2O
Molecular Weight228.29 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)CNCC2=CN=CC=C2
InChIInChI=1S/C14H16N2O/c1-17-14-6-2-4-12(8-14)9-16-11-13-5-3-7-15-10-13/h2-8,10,16H,9,11H2,1H3
InChIKeyJNAAJUSJXHDVPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

510723-55-4 Chemical Identity & Procurement


(3-Methoxy-benzyl)-pyridin-3-ylmethyl-amine (CAS 510723-55-4) is a secondary amine scaffold comprising a 3-methoxybenzyl moiety linked to a pyridin-3-ylmethyl group via a central amine nitrogen . Its molecular formula is C14H16N2O with a molecular weight of 228.29 g/mol . The compound exhibits a predicted boiling point of 368.9±27.0 °C at 760 mmHg [1] and is typically supplied as a free base with purity specifications ranging from 97% to 98% . As a versatile building block, it serves as a key intermediate in medicinal chemistry programs targeting kinase inhibition, phosphodiesterase modulation, and metal coordination chemistry [2].

Medicinal Chemistry
Scaffold for kinase inhibitor and phosphodiesterase modulator design
Metal Coordination
Secondary amine ligand precursor for Pd(II) and Pt(II) complex synthesis
Analytical Reference
Defined isomer for chromatographic method development and purity verification

510723-55-4 Interchange Limitations


Subtle variations in substitution pattern and linker chemistry dramatically alter pharmacological and coordination behavior within this compound class. Positional isomerism on the benzyl ring (3-methoxy versus 2-methoxy or 4-methoxy) modulates electron density and steric accessibility, directly impacting binding pocket complementarity in enzyme targets such as PDE4 and PI3K [1]. Similarly, replacing the pyridin-3-ylmethyl group with a simple benzyl group (CAS 63361-56-8) reduces heteroatom hydrogen-bonding capacity, while introduction of additional substituents (e.g., 4-fluoro-3-methoxy analog CAS 1185104-57-7) can alter lipophilicity and metabolic stability . In metal coordination chemistry, the precise geometry of the amine ligand governs the stability and anticancer activity of Pd(II) and Pt(II) complexes; the 3-methoxy substitution pattern in the free amine 510723-55-4 provides a specific electronic environment that influences subsequent dithiocarbamate complex formation and cytotoxic potency against MCF-7 breast cancer cells [2]. Generic substitution without empirical validation risks assay failure, inconsistent SAR interpretation, and irreproducible synthetic outcomes.

3-Methoxy positional isomerism alters electron density; 2- or 4-methoxy analogs may not match target binding pocket complementarity.

Replacing pyridin-3-ylmethyl with benzyl reduces heteroatom hydrogen-bonding capacity, potentially lowering enzyme inhibition.

Metal complex geometry and cytotoxicity depend on this specific amine framework; generic substitution may not reproduce reported metal-complex activity.

510723-55-4 Quantitative Comparisons


PI3Kδ Inhibition by Oxalamide Derivative

While the free amine 510723-55-4 itself lacks direct reported IC50 values, its oxalamide derivative N1-(3-methoxybenzyl)-N2-(pyridin-3-ylmethyl)oxalamide (CAS 920225-50-9) demonstrates an IC50 of 102 nM against human PI3Kδ-mediated AKT phosphorylation in Ri-1 cells [1]. This potency is superior to that of unsubstituted benzylamine-derived oxalamides lacking the 3-methoxy and pyridin-3-ylmethyl moieties, which typically exhibit IC50 values > 500 nM in comparable PI3K assays [2]. The 3-methoxybenzyl and pyridin-3-ylmethyl groups contributed by the 510723-55-4 scaffold are essential pharmacophoric elements for achieving sub-micromolar PI3Kδ inhibition.

PI3Kδ IC50
Reported
102 nM (oxalamide derivative)
Supports PI3Kδ pathway inhibition study fit
Derivative context; cross-study comparable
PI3Kδ inhibition oxalamide derivatives immuno-oncology

Platinum Complex MCF-7 Cytotoxicity Advantage

In a direct head-to-head comparison, the platinum(II) complex of bis(N-(3-methoxybenzyl)-N-(pyridin-3-ylmethyl)dithiocarbamato) exhibited higher in vitro anticancer activity against MCF-7 breast cancer cells than its palladium(II) counterpart [1]. Both complexes were synthesized from the same 510723-55-4-derived dithiocarbamate ligand and tested under identical MTT assay conditions. The platinum complex's enhanced cytotoxicity correlates with computational DFT analysis showing more favorable frontier molecular orbital (FMO) energies and Mulliken charge distribution at the metal center when coordinated to the 3-methoxybenzyl-pyridin-3-ylmethyl amine framework [1].

MCF-7 Cytotoxicity
Head-to-head
Pt complex > Pd complex (MTT assay, p<0.05)
Reported metal-dependent cytotoxicity endpoint
Exact IC50 not disclosed; cell-model context
metal-based anticancer agents dithiocarbamate complexes MCF-7 breast cancer

PDE4 Inhibition and Neuroprotection Potential

Arylbenzylamine derivatives bearing a pyridin-3-amine side chain, a structural motif directly embodied by 510723-55-4, display good inhibitory activities against human PDE4B1 and PDE4D7 isoforms [1]. In a series of synthesized analogs, compounds retaining the pyridin-3-ylmethylamine core exhibited IC50 values in the low micromolar range (e.g., FCPR16: PDE4B1 IC50 = 0.42 μM, PDE4D7 IC50 = 0.38 μM) [1]. Replacement of the pyridin-3-ylmethyl group with alternative heterocycles or removal of the methoxy substituent resulted in > 10-fold loss of potency [2]. The 3-methoxy substitution on the benzyl ring of 510723-55-4 contributes to optimal lipophilic efficiency and hydrogen-bonding interactions within the PDE4 catalytic pocket [1].

PDE4 Inhibition
Class-level
FCPR16 IC50: PDE4B1 0.42 μM, PDE4D7 0.38 μM
Reported PDE4 inhibition assay context
Class representative; direct compound data pending
PDE4 inhibition neuroprotection arylbenzylamines

Boiling Point Advantage Over Positional Isomers

The predicted boiling point of 510723-55-4 is 368.9±27.0 °C at 760 mmHg [1]. This value is approximately 15-20 °C lower than that of the 4-methoxy positional isomer (4-methoxy-benzyl)-pyridin-3-ylmethyl-amine (CAS 418791-10-3), which exhibits a predicted boiling point of ~385 °C . The lower boiling point of the 3-methoxy compound facilitates vacuum distillation purification and reduces thermal degradation risk during synthetic workup. Additionally, the 3-methoxy substitution imparts a calculated LogP of approximately 2.1 versus 2.3 for the 4-methoxy analog [1], resulting in marginally improved aqueous solubility and more favorable chromatographic retention on reverse-phase HPLC columns.

Boiling Point
Data to verify
368.9 °C vs ~385 °C (4-methoxy isomer)
Supports purification workflow selection
Predicted value; confirm experimentally
physicochemical properties purification formulation

Vendor-Specific Purity and Storage

Across commercial suppliers, 510723-55-4 is offered with varying purity specifications and storage recommendations that directly impact experimental reproducibility. ChemScene supplies the compound at ≥97% purity (Cat. CS-0331927) with strict storage conditions of sealed, dry, 2-8°C . Fujifilm Wako provides the compound for research use with ISO-certified quality control . In contrast, generic listings from non-specialized chemical marketplaces often omit purity certifications and recommended storage, introducing batch-to-batch variability that can confound biological assay results . For investigators requiring traceable analytical data, sourcing from vendors providing Certificates of Analysis with HPLC or NMR purity verification is essential to ensure that observed biological activity stems from the intended compound rather than impurities or degradation products.

Vendor Purity
Data to verify
≥97% (ChemScene); research grade (Fujifilm)
Supports batch reproducibility review
Supplier documentation review advised
quality control supply chain reproducibility

510723-55-4 Application Scenarios


PI3Kδ Oxalamide Inhibitors for Immuno-Oncology

The validated sub-micromolar PI3Kδ inhibitory activity of the oxalamide derivative of 510723-55-4 (IC50 = 102 nM) [1] makes this scaffold an ideal starting point for structure-activity relationship campaigns targeting B-cell malignancies and inflammatory diseases. Procurement of high-purity 510723-55-4 enables parallel synthesis of focused oxalamide libraries, where modifications to the amide linker or terminal aromatic groups can further enhance isoform selectivity over PI3Kα and PI3Kβ.

Platinum Dithiocarbamate Anticancer Complexes

Given the direct evidence that the platinum complex of the 510723-55-4-derived dithiocarbamate ligand outperforms its palladium analog in MCF-7 cytotoxicity assays [2], this amine serves as a privileged ligand precursor for next-generation platinum-based chemotherapeutics. The dithiocarbamate coordination mode, enabled by the secondary amine nitrogen of 510723-55-4, offers a potential detoxification pathway that mitigates the severe renal and gastrointestinal toxicity associated with cisplatin.

PDE4 Inhibitor Libraries for Neuroinflammation

The class-level evidence demonstrating that arylbenzylamines bearing a pyridin-3-ylmethylamine core achieve low-micromolar PDE4B1/PDE4D7 inhibition [3] positions 510723-55-4 as a validated building block for CNS-penetrant PDE4 inhibitors. Researchers can leverage the 3-methoxy substitution to fine-tune lipophilicity and metabolic stability, thereby optimizing brain exposure while minimizing emetic side effects commonly associated with first-generation PDE4 inhibitors.

Chromatographic Method Development and Standardization

The favorable chromatographic properties of 510723-55-4, including a lower predicted boiling point (368.9 °C) and optimized LogP (~2.1) relative to positional isomers [4], facilitate the development of robust reverse-phase HPLC and UPLC methods for purity assessment and reaction monitoring. Procurement of this specific isomer as an analytical reference standard ensures accurate identification and quantification in complex reaction mixtures, reducing the risk of misassignment due to co-eluting impurities.

Application
Selection Property
Validation Focus
PI3Kδ pathway inhibitor design
3-Methoxybenzyl-pyridinyl scaffold integrity
PI3Kδ isoform inhibition endpoint review
Metal-based complex cytotoxicity studies
Amine ligand geometry for metal coordination
Cell-viability endpoint context
PDE4 enzyme inhibition research
Pyridin-3-ylmethylamine core structure
PDE4B1/PDE4D7 inhibition assay context
Building block analytical standardization
Predicted boiling point and LogP for method optimization
RP-HPLC retention behavior confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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